5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
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Overview
Description
5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole is a chemical compound with the molecular formula C14H9Cl2FN2O. It belongs to the benzimidazole class of compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole typically involves the reaction of 5,6-dichlorobenzimidazole with 4-fluorophenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative and antimicrobial activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5,6-dichloro-2-[(4-hydroxyphenoxy)methyl]-1H-benzimidazole
Uniqueness
5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds .
Properties
Molecular Formula |
C14H9Cl2FN2O |
---|---|
Molecular Weight |
311.1 g/mol |
IUPAC Name |
5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-10-5-12-13(6-11(10)16)19-14(18-12)7-20-9-3-1-8(17)2-4-9/h1-6H,7H2,(H,18,19) |
InChI Key |
WVIGDIZQUOYERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl)F |
Origin of Product |
United States |
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